Physical and chemical properties of benzyl isocyanide
Physical and chemical properties of benzyl isocyanide
An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl Isocyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl isocyanide (C₆H₅CH₂NC), also known as (isocyanomethyl)benzene or benzyl isonitrile, is a pungent, colorless to pale yellow liquid that serves as a versatile reagent in organic synthesis.[1][2] Its unique electronic structure, characterized by a nucleophilic carbon atom, makes it a valuable building block for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and in multicomponent reactions.[1] This guide provides a comprehensive overview of the physical and chemical properties of benzyl isocyanide, detailed experimental protocols for its characterization and key reactions, and visual representations of its reaction mechanisms.
Physical Properties
Benzyl isocyanide is an organic compound that is soluble in common organic solvents like ether and chloroform but is sparingly soluble to insoluble in water.[1][2] It is typically stored at low temperatures (-20°C) to maintain its stability.[2][3][4][5][6]
Quantitative Physical Data
The key physical properties of benzyl isocyanide are summarized in the table below. These values are essential for its handling, purification, and use in quantitative experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇N | [1][7] |
| Molecular Weight | 117.15 g/mol | [3][7] |
| Boiling Point | 105-106 °C at 75 mmHg | [3][5][8][9] |
| Density | 0.962 g/mL at 25 °C | [3][5][9][10] |
| Refractive Index (n²⁰/D) | 1.521 | [3][5][9][10] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [3][5][8][11] |
Experimental Protocols for Physical Property Determination
Accurate determination of physical properties is critical for compound verification and quality control. Standardized methods are employed to ensure reproducibility.
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[12]
-
Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or hot plate).[12][13]
-
Procedure:
-
A few drops of benzyl isocyanide are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[13]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[12][13]
-
The temperature is recorded when, upon cooling, the bubbling stops and the liquid just begins to be drawn into the capillary tube.[12]
-
Modern digital density meters, operating on the oscillating U-tube principle, provide rapid and highly accurate density measurements.[1][2][8][9]
-
Apparatus: A digital density meter compliant with ASTM D4052, syringes for manual injection, and appropriate solvents for cleaning (e.g., ethanol, acetone).
-
Procedure:
-
Calibration: The instrument is calibrated using dry air and deionized water at the specified temperature (e.g., 25 °C).
-
Sample Introduction: The benzyl isocyanide sample is drawn into a clean, dry syringe, ensuring no air bubbles are present.
-
Measurement: The sample is injected into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency caused by the mass of the sample and calculates the density.[2][9]
-
Cleaning: The measurement cell is thoroughly cleaned with appropriate solvents and dried before the next measurement.
-
The refractive index is a fundamental property used to identify and assess the purity of liquid samples.[14]
-
Apparatus: An Abbe refractometer, a constant temperature water bath to maintain the prism temperature (e.g., 20 °C), a light source (typically a sodium D-line source, 589.3 nm), and a dropper.[15]
-
Procedure:
-
The refractometer prisms are cleaned with a soft tissue and a suitable solvent (e.g., isopropanol).
-
A small drop of benzyl isocyanide is placed on the surface of the lower prism.
-
The prisms are closed and locked. The circulating water bath is used to ensure the temperature is stable at 20 °C.
-
The light source is positioned, and the user looks through the eyepiece, adjusting the control knob until the light and dark fields are sharp and centered in the crosshairs.
-
The refractive index value is read directly from the instrument's scale.[14]
-
Spectral Data
Spectroscopic data is indispensable for the structural elucidation and confirmation of benzyl isocyanide.
| Spectroscopy | Key Peaks / Signals | Reference(s) |
| Infrared (IR) | ν (cm⁻¹): 2148 (-NC stretch) | [11] |
| ¹H NMR | δ (ppm in CDCl₃): 7.42-7.28 (m, 5H, Ar-H), 4.61 (s, 2H, CH₂) | [11][16] |
| ¹³C NMR | δ (ppm in CDCl₃): 157.2 (t, -NC), 131.5 (Ar-C), 129.4 (Ar-CH), 128.6 (Ar-CH), 126.4 (Ar-CH), 45.3 (t, CH₂) | [11][17] |
| Mass Spec. (EI) | m/z (%): 117 (M⁺, 20), 116 (34), 91 (24), 90 (100) | [11][18] |
Chemical Properties and Reactivity
The isocyanide functional group (-N≡C) in benzyl isocyanide dictates its chemical reactivity. The terminal carbon is nucleophilic, making it highly reactive towards electrophiles. It is a key reactant in several name reactions, particularly multicomponent reactions (MCRs).[1]
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[7][19] This reaction is highly atom-economical and is valuable for creating diverse molecular libraries.
The reaction is believed to proceed through a concerted, non-ionic mechanism, especially in aprotic solvents. The reactants form an intermediate which then undergoes an intramolecular acyl transfer (Mumm rearrangement) to yield the final product.[7][19]
Caption: The Passerini three-component reaction workflow.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis to produce a bis-amide.[20][21] This reaction is exceptionally efficient for generating peptide-like structures.
The Ugi reaction begins with the formation of an imine from the amine and carbonyl compound. The isocyanide then adds to the iminium ion, forming a nitrilium ion intermediate. This intermediate is trapped by the carboxylate anion, and a subsequent Mumm rearrangement yields the stable bis-amide product.[20][22][23]
Caption: The mechanistic pathway of the Ugi four-component reaction.
Experimental Protocol for a Representative Ugi Reaction
This protocol provides a general method for performing an Ugi four-component reaction using benzyl isocyanide.
-
Reagents & Equipment:
-
Aldehyde (1.0 eq.), Amine (1.0 eq.), Carboxylic Acid (1.0 eq.), Benzyl Isocyanide (1.0 eq.)
-
Solvent (e.g., Methanol, 0.5 M)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Thin-layer chromatography (TLC) plate for reaction monitoring
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the aldehyde (1.0 eq.) and the amine (1.0 eq.) in methanol (to a concentration of 0.5 M) in a round-bottom flask.
-
Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the imine.[3]
-
To this mixture, add the carboxylic acid (1.0 eq.) followed by the benzyl isocyanide (1.0 eq.).
-
Continue to stir the reaction at room temperature for 24-48 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3]
-
Synthesis of Benzyl Isocyanide
A convenient and direct method for preparing benzyl isocyanide involves the reaction of benzyl halides with silver salts and trimethylsilyl cyanide (TMSCN).[23]
Caption: Workflow for the synthesis of benzyl isocyanide.
Experimental Protocol for Synthesis from Benzyl Bromide
This protocol is adapted from the literature for the direct conversion of benzyl bromide to benzyl isocyanide.
-
Reagents & Equipment:
-
Benzyl bromide (1.0 eq.), Silver perchlorate (AgClO₄, 1.5 eq.), Trimethylsilyl cyanide (TMSCN, 1.5 eq.)
-
Dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere
-
Celite, silica gel for chromatography
-
-
Procedure:
-
To a solution of benzyl bromide (0.2 mmol) in dichloromethane (2 mL) under an argon atmosphere, add TMSCN (0.6 mmol) and AgClO₄ (0.6 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
After the starting material is consumed, add saturated aqueous NaHCO₃ (2 mL) to the mixture.
-
Stir for an additional 10 minutes to ensure complete cleavage of the carbon-silicon bond.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate (MgSO₄).
-
After filtering off the drying agent, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexane-ethyl acetate) to yield pure benzyl isocyanide.
-
Safety and Handling
Benzyl isocyanide is a hazardous chemical and must be handled with appropriate safety precautions.[11]
-
Hazards: Harmful if swallowed, inhaled, or absorbed through the skin.[2][11] It is a skin and eye irritant and may cause allergic skin and respiratory reactions.[11] Chronic exposure may lead to cyanide poisoning, as it can be metabolized to cyanide in the body.[11]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical splash goggles, appropriate protective gloves, and a lab coat.[11][21]
-
Handling: Avoid contact with eyes, skin, and clothing. Keep away from heat, sparks, and open flames.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage is at -20°C.[2][3]
This guide provides a foundational understanding of benzyl isocyanide for its effective and safe use in a research and development setting. For further details, consulting the primary literature cited is recommended.
References
- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 2. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Refractive Index ASTM D542 [intertek.com]
- 6. 4.1.3. General Ugi Reaction Protocol followed by Alkylation (Method B) [bio-protocol.org]
- 7. Passerini reaction - Wikipedia [en.wikipedia.org]
- 8. store.astm.org [store.astm.org]
- 9. knowledge.reagecon.com [knowledge.reagecon.com]
- 10. agilent.com [agilent.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. store.astm.org [store.astm.org]
- 15. mt.com [mt.com]
- 16. Benzyl isocyanide(10340-91-7) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. massbank.eu [massbank.eu]
- 19. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ugi reaction - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
